molecular formula C18H16N2O2S2 B2924349 (E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide CAS No. 2035001-64-8

(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide

Cat. No.: B2924349
CAS No.: 2035001-64-8
M. Wt: 356.46
InChI Key: GWCSWQLHLUHUHJ-FMIVXFBMSA-N
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Description

(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide (CAS 2035001-64-8) is a synthetic small molecule with a molecular formula of C18H16N2O2S2 and a molecular weight of 356.5 g/mol . This reagent features a distinctive molecular architecture comprising a pyridine core linked to a thiophene ring, a (E)-2-phenylethenesulfonamide chain, and a methylene spacer, creating an extended, planar structure that is of significant interest in medicinal chemistry and drug discovery . Compounds incorporating thiophene and pyridine heterocycles, similar to this one, are extensively investigated as potential dual inhibitors of key oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of these receptor tyrosine kinases is a prominent strategy in anticancer research, as it can simultaneously disrupt cancer cell proliferation and tumor angiogenesis . The structural motif of a sulfonamide group attached to a conjugated system is a common pharmacophore found in various biologically active molecules and is frequently explored in the synthesis of novel pyridine derivatives for pharmaceutical screening . This product is intended for research applications only, specifically for in vitro biological screening and as a key intermediate in the design and synthesis of novel therapeutic candidates. It is supplied with guaranteed high purity and stability for experimental use. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-2-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c21-24(22,12-9-15-5-2-1-3-6-15)20-14-16-8-10-19-17(13-16)18-7-4-11-23-18/h1-13,20H,14H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCSWQLHLUHUHJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a phenyl group, a thiophene moiety, and a pyridine derivative. This unique combination contributes to its biological properties.

Property Value
IUPAC Name (E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide
Molecular Formula C20H20N2O2S
Molecular Weight 356.45 g/mol
Solubility Soluble in DMSO, sparingly soluble in water

The biological activity of (E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide primarily involves its interaction with specific molecular targets within the cell. Research indicates that the compound may modulate enzyme activity related to inflammation and cancer pathways, particularly through inhibition of the mPGES-1 enzyme, which plays a critical role in prostaglandin E2 synthesis. This inhibition can lead to reduced inflammatory responses and potential anticancer effects .

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds similar to (E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide. For instance, derivatives containing thiophene and pyridine structures have shown promising results against various cancer cell lines. In one study, compounds derived from similar structures exhibited IC50 values in the low micromolar range against A549 lung cancer cells, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. In vitro assays demonstrated that it possesses activity against several bacterial strains, suggesting potential applications in treating infections . The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

  • Study on mPGES-1 Inhibition : A study identified (E)-2-pheny-N-(thiophen-2-yl)methyl derivatives as potent mPGES-1 inhibitors, leading to reduced inflammation and tumor growth in animal models . The most effective compound induced G0/G1 phase arrest in cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Evaluation : Another investigation evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their therapeutic potential .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide. Modifications to the phenyl or thiophene rings can significantly influence potency and selectivity:

Modification Effect on Activity
Substituting electron-withdrawing groups on phenylIncreases anticancer activity
Altering thiophene positionModulates antimicrobial properties

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The physical properties of sulfonamide derivatives are highly influenced by substituents. A comparison of key analogs is provided below:

Compound Name Substituents (Ar1, Ar2) Molecular Weight Melting Point (°C) Synthesis Yield Reference
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) Ar1: 4-Fluorophenyl; Ar2: 4-Methoxyphenyl 307.07 98–100 49%
(E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-trifluorophenyl)ethenesulfonamide (6m) Ar1: 4-Methoxyphenyl; Ar2: 2,4,6-Trifluorophenyl 343.05 120–122 60%
(E)-N,2-Bis(4-methoxyphenyl)ethenesulfonamide (6f) Ar1: 4-Methoxyphenyl; Ar2: 4-Methoxyphenyl 319.09 Semi-solid 60%
N-(2-ethoxyphenyl)-2-thiophenesulfonamide Ar1: 2-Ethoxyphenyl; Ar2: Thiophene 283.37 Not reported Not reported

Key Observations:

  • Electron-withdrawing groups (e.g., fluorine in 6d, 6m) increase melting points due to enhanced dipole interactions. For example, 6m (trifluorophenyl) melts at 120–122°C, higher than 6d (98–100°C) .
  • Methoxy groups (e.g., 6f) reduce crystallinity, as seen in its semi-solid state at room temperature .

Structural and Electronic Comparisons

  • Electronic Effects: The thiophene’s electron-rich sulfur atom may increase electron density at the sulfonamide group, altering reactivity or interaction with biological targets compared to fluorophenyl or methoxyphenyl analogs .

Q & A

Q. What are the standard synthetic routes for preparing (E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide, and how can reaction yields be optimized?

Answer: The compound can be synthesized via a two-step protocol:

Sulfonamide formation : React (E)-2-phenylethenesulfonyl chloride with 2-(thiophen-2-yl)pyridin-4-ylmethanamine under basic conditions (e.g., pyridine or triethylamine) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product.
Yield optimization strategies :

  • Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to amine).
  • Control reaction temperature (0–5°C for sulfonamide coupling to minimize side reactions) .
  • Use microwave-assisted synthesis (e.g., 60°C, 10 min) to enhance efficiency and reduce degradation .

Q. How can the (E)-configuration of the ethenesulfonamide moiety be confirmed experimentally?

Answer: The E/Z isomerism is validated via:

  • ¹H NMR : Trans coupling constants (J = 15.3–15.8 Hz) between the vinylic protons (=CH and CH=) .
  • NOESY : Absence of nuclear Overhauser effect (NOE) between the sulfonamide NH and the phenyl/thiophene protons, confirming trans geometry .
  • X-ray crystallography : If crystalline, single-crystal analysis provides unambiguous confirmation (e.g., analogous structures in ).

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion matching calculated m/z within 3 ppm error) .
  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC. Key signals include:
    • Thiophene protons: δ 6.8–7.3 ppm (multiplet, J = 3.5–5.1 Hz).
    • Pyridinyl protons: δ 8.2–8.6 ppm (doublet for H-2 and H-6).
    • Vinylic protons: δ 6.7–7.5 ppm (doublets with J ≈ 15.5 Hz) .
  • FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting biological activity data for sulfonamide analogues be resolved, particularly when structural variations lead to opposing results?

Answer:

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., electron-withdrawing groups on phenyl rings) and correlate with bioassay data (e.g., IC₅₀ values). For example, fluorination at the 4-position of the aryl group enhances potency in analogues .
  • Statistical validation : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity.
  • Orthogonal assays : Validate results across multiple cell lines (e.g., U87MG glioma vs. HEK293) to rule out cell-specific artifacts .

Q. What experimental design considerations are critical for ensuring reproducibility in sulfonamide synthesis and bioactivity studies?

Answer:

  • Reagent purity : Use freshly distilled amines and sulfonyl chlorides to avoid hydrolysis byproducts .
  • Degradation control : Store compounds at –20°C under argon to prevent oxidation of the thiophene ring .
  • Bioassay standardization :
    • Include positive controls (e.g., known kinase inhibitors for enzyme assays).
    • Pre-equilibrate cells in serum-free media for 24 h before treatment to reduce variability .

Q. How can advanced computational methods complement experimental data in optimizing the compound’s pharmacokinetic profile?

Answer:

  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina. Focus on interactions between the sulfonamide group and catalytic lysine residues .
  • ADMET prediction : Use SwissADME to estimate logP (target: 2–3), aqueous solubility, and CYP450 inhibition.
  • MD simulations : Assess conformational stability of the (E)-configuration in physiological conditions (e.g., 100 ns simulations in explicit solvent) .

Q. What strategies can address discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

Answer:

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents deshield aromatic protons .
  • Dynamic effects : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to account for rotational barriers in the ethenesulfonamide group .
  • Impurity profiling : Perform LC-MS to detect trace byproducts (e.g., Z-isomers or unreacted amine) that distort NMR integrals .

Q. How can the compound’s stability under biological assay conditions be systematically evaluated?

Answer:

  • Forced degradation studies :
    • Acidic/basic conditions : Incubate in PBS (pH 2.0 or 9.0) at 37°C for 24 h; monitor via HPLC .
    • Oxidative stress : Treat with 0.3% H₂O₂; track sulfone formation via TLC .
  • Plasma stability : Incubate with rat plasma (37°C, 1 h); quantify intact compound using LC-MS/MS .

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